molecular formula C17H15ClN4O5 B5212067 (2-CHLORO-4-NITROPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE

(2-CHLORO-4-NITROPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE

Cat. No.: B5212067
M. Wt: 390.8 g/mol
InChI Key: KTAXFVIBAKYFJU-UHFFFAOYSA-N
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Description

(2-CHLORO-4-NITROPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is a complex organic compound characterized by the presence of both chloro and nitro functional groups attached to a phenyl ring, as well as a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-CHLORO-4-NITROPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the nitration of chlorobenzene to produce 2-chloro-4-nitrophenol, which is then reacted with piperazine derivatives under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to ensure the desired purity and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2-CHLORO-4-NITROPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(2-CHLORO-4-NITROPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, plastics, and other materials.

Mechanism of Action

The mechanism of action of (2-CHLORO-4-NITROPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The nitro and chloro groups can participate in various biochemical reactions, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitrophenol
  • 4-Chloro-2-nitrophenol
  • 2,6-Dichloro-4-nitrophenol

Uniqueness

(2-CHLORO-4-NITROPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is unique due to the presence of both chloro and nitro groups on the phenyl ring, combined with a piperazine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O5/c18-16-11-14(22(26)27)5-6-15(16)17(23)20-9-7-19(8-10-20)12-1-3-13(4-2-12)21(24)25/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAXFVIBAKYFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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